molecular formula C5H9NO2 B2917039 N-methoxy-N-methylprop-2-enamide CAS No. 193634-77-4

N-methoxy-N-methylprop-2-enamide

Cat. No.: B2917039
CAS No.: 193634-77-4
M. Wt: 115.132
InChI Key: IAAVEAHABZTBNK-UHFFFAOYSA-N
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Description

N-methoxy-N-methylprop-2-enamide, also known as N-methoxy-N-methylacrylamide, is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is a liquid at room temperature and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylprop-2-enamide can be synthesized through the reaction of N-methylprop-2-enamide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methoxy-N-methylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylprop-2-enamide involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing a chemical transformation. The specific pathways and targets depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methylacrylamide
  • N-methoxy-N-methylprop-2-enoic acid
  • N-methoxy-N-methylprop-2-enamine

Uniqueness

N-methoxy-N-methylprop-2-enamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its methoxy and methyl groups provide distinct reactivity compared to other similar compounds, enabling its use in specialized applications .

Properties

IUPAC Name

N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-5(7)6(2)8-3/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVEAHABZTBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193634-77-4
Record name N-methoxy-N-methylprop-2-enamide
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